17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione” is a complex organic compound characterized by its unique pentacyclic structure and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione” involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Typical synthetic routes may involve:
Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions.
Functional Group Introduction: Addition of the methylsulfanyl, piperidinyl, and oxo groups through nucleophilic substitution and oxidation reactions.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scale-Up of Cyclization Reactions: Using large-scale reactors for the cyclization steps.
Automated Purification Systems: Implementing automated chromatography for efficient purification.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple rings and functional groups.
Biology
In biological research, this compound may be used as a probe to study the interactions of pentacyclic structures with biological macromolecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, given the compound’s unique structure and functional groups.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal Modulation: Modulation of signaling pathways through interaction with key proteins.
Comparison with Similar Compounds
Similar Compounds
17-Azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: A similar compound lacking the methylsulfanyl and piperidinyl groups.
17-[4-(Methylsulfanyl)-1-oxo-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: A compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of “17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione” lies in its combination of a pentacyclic core with diverse functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H30N2O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
17-(4-methylsulfanyl-1-oxo-1-piperidin-1-ylbutan-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C28H30N2O3S/c1-34-16-13-21(26(31)29-14-7-2-8-15-29)30-27(32)24-22-17-9-3-4-10-18(17)23(25(24)28(30)33)20-12-6-5-11-19(20)22/h3-6,9-12,21-25H,2,7-8,13-16H2,1H3 |
InChI Key |
NGEXPXBTNLOQIS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)N1CCCCC1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.